3-Ethoxythiophene-2-carbonitrile
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Overview
Description
3-Ethoxythiophene-2-carbonitrile is an organic compound with the molecular formula C7H7NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxythiophene-2-carbonitrile typically involves the reaction of ethyl thioglycolate with malononitrile in the presence of a base, followed by cyclization to form the thiophene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxythiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Ethoxythiophene-2-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxythiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Thiophene-2-carbonitrile: Similar structure but lacks the ethoxy group.
3-Methoxythiophene-2-carbonitrile: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxythiophene-3-carbonitrile: Positional isomer with the nitrile group at a different position.
Uniqueness: The ethoxy group can influence the electronic properties of the thiophene ring, making it suitable for specific applications in materials science and organic electronics .
Properties
Molecular Formula |
C7H7NOS |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
3-ethoxythiophene-2-carbonitrile |
InChI |
InChI=1S/C7H7NOS/c1-2-9-6-3-4-10-7(6)5-8/h3-4H,2H2,1H3 |
InChI Key |
QVAWZEKPRBCWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1)C#N |
Origin of Product |
United States |
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